4,5-Dichloropyridazine-3,6-diol

Beschreibung

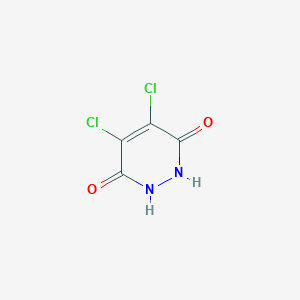

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,5-dichloro-1,2-dihydropyridazine-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2O2/c5-1-2(6)4(10)8-7-3(1)9/h(H,7,9)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYHXKVIOVXVDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)NNC1=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10287067 | |

| Record name | 4,5-dichloropyridazine-3,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10287067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6641-32-3 | |

| Record name | 6641-32-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-dichloropyridazine-3,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10287067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dichloro-1,2,3,6-tetrahydropyridazine-3,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,5-Dichloropyridazine-3,6-diol tautomerism and stability

An In-depth Technical Guide on the Tautomerism and Stability of 4,5-Dichloropyridazine-3,6-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tautomerism and stability of 4,5-dichloropyridazine-3,6-diol. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related pyridazine derivatives and general principles of tautomerism to offer a robust analytical framework. It covers the potential tautomeric forms, factors influencing their equilibrium, and detailed, albeit generalized, experimental protocols for their characterization and stability assessment. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of pyridazine-based compounds in drug development and materials science.

Introduction to Pyridazine Tautomerism

Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal and materials science due to their unique physicochemical properties.[1] A key characteristic of many pyridazinone derivatives is their existence in different tautomeric forms, which can significantly influence their biological activity, solubility, and stability. The equilibrium between these tautomers is a critical consideration in drug design and development.

For pyridazin-3(2H)-ones, a lactam-lactim tautomerism is possible, where the proton can reside on a nitrogen atom (lactam) or an oxygen atom (lactim). Generally, the lactam (oxo) form is predominant in pyridazinone systems.[2] The tautomeric equilibrium can be influenced by various factors including the nature and position of substituents, the solvent, pH, and temperature.[3][4]

Tautomeric Forms of 4,5-Dichloropyridazine-3,6-diol

4,5-Dichloropyridazine-3,6-diol can exist in several tautomeric forms. The primary equilibrium is between the diol (lactim) form and the dione (lactam) form. Other potential tautomers include the keto-enol forms. The principal tautomers are:

-

4,5-Dichloropyridazine-3,6-diol (Di-lactim)

-

4,5-Dichloro-1,2-dihydropyridazine-3,6-dione (Di-lactam)

-

6-Hydroxy-4,5-dichloro-2H-pyridazin-3-one (Keto-enol)

Based on studies of similar pyridazinone structures, the di-lactam form, 4,5-dichloro-1,2-dihydropyridazine-3,6-dione, is expected to be the most stable and predominant tautomer under standard conditions.[2]

Caption: Tautomeric equilibrium of 4,5-Dichloropyridazine-3,6-diol.

Stability of Tautomers: A Comparative Analysis

Computational Chemistry Insights

Density Functional Theory (DFT) calculations are a powerful tool for estimating the relative stabilities of tautomers by calculating their Gibbs free energies. For many heterocyclic systems, these calculations have shown good agreement with experimental observations. While a specific study for 4,5-dichloropyridazine-3,6-diol is not available, computational studies on similar pyridone systems consistently show the lactam form to be energetically more favorable than the lactim form.[5]

Spectroscopic Data from Analogous Compounds

Spectroscopic methods are essential for identifying and quantifying tautomers in solution.

Table 1: Spectroscopic Data for Pyridazinone Tautomers (Analogous Systems)

| Spectroscopic Method | Lactam (Dione) Form | Lactim (Diol) Form | Reference |

| ¹H NMR | N-H proton signal | O-H proton signal (often broad) | [6] |

| ¹³C NMR | Carbonyl carbon signal (~160-180 ppm) | C-O carbon signal (~150-160 ppm) | [6] |

| IR Spectroscopy | C=O stretching band (~1650-1700 cm⁻¹) | O-H stretching band (~3200-3600 cm⁻¹), C=N stretching band | [7] |

| UV-Vis Spectroscopy | Distinct absorption maximum | Shifted absorption maximum | [8] |

Factors Influencing Tautomeric Equilibrium and Stability

The stability of 4,5-dichloropyridazine-3,6-diol and its tautomeric equilibrium are influenced by several factors:

-

Solvent Effects: The polarity of the solvent can significantly shift the tautomeric equilibrium. Polar solvents tend to favor the more polar tautomer, which is often the lactam form.[3][9]

-

pH Dependence: The state of ionization of the molecule can favor one tautomeric form over another. The pKa values of the acidic and basic centers are crucial in determining the predominant species at a given pH.[4][10]

-

Temperature: Temperature changes can alter the equilibrium constant between tautomers. Variable temperature NMR studies can be employed to determine the thermodynamic parameters of the tautomerization process.[7]

-

Photostability: Exposure to light can lead to degradation of the compound. Photostability studies are crucial for determining appropriate storage and handling conditions.[11][12]

-

Thermal Stability: The compound's stability at different temperatures is a critical parameter, especially for applications in materials science and for determining shelf-life.[13]

Experimental Protocols for Tautomerism and Stability Analysis

The following section outlines a generalized experimental workflow for the comprehensive analysis of the tautomerism and stability of 4,5-dichloropyridazine-3,6-diol.

Caption: Experimental workflow for tautomerism and stability analysis.

Synthesis and Purification

While a specific protocol for 4,5-dichloropyridazine-3,6-diol is not detailed in the provided search results, a general approach can be inferred from the synthesis of similar compounds like 3,6-dichloropyridazine.[14] The synthesis would likely involve the chlorination of a suitable pyridazine precursor.

-

Reaction: Treatment of a pyridazine-3,6-diol derivative with a chlorinating agent (e.g., phosphorus oxychloride).

-

Purification: The crude product should be purified, for example, by recrystallization from an appropriate solvent, to obtain a sample suitable for analytical studies.

NMR Spectroscopic Analysis for Tautomer Quantification

NMR spectroscopy is a powerful technique for the qualitative and quantitative analysis of tautomeric mixtures in solution.[15]

-

Sample Preparation: Prepare solutions of the compound in various deuterated solvents of differing polarity (e.g., DMSO-d₆, CDCl₃, D₂O) at a known concentration.

-

¹H NMR: Acquire ¹H NMR spectra. Identify characteristic signals for each tautomer (e.g., N-H vs. O-H protons). The ratio of the integrals of these signals can be used to determine the tautomeric ratio.

-

¹³C NMR: Acquire ¹³C NMR spectra to identify the carbonyl carbons of the lactam form and the C-O carbons of the lactim form.[6]

-

2D NMR (HSQC, HMBC): Use 2D NMR techniques to confirm the assignment of proton and carbon signals to the respective tautomers.

-

Variable Temperature (VT) NMR: Perform NMR experiments at different temperatures to study the effect of temperature on the tautomeric equilibrium and to calculate thermodynamic parameters (ΔG, ΔH, ΔS).

Infrared (IR) and UV-Vis Spectroscopic Characterization

-

IR Spectroscopy: Record the IR spectrum of the solid sample (e.g., as a KBr pellet or using an ATR accessory). The presence of a strong C=O stretching band around 1650-1700 cm⁻¹ would confirm the predominance of the lactam form. The absence or weakness of a broad O-H stretching band would suggest a low population of the lactim tautomer in the solid state.

-

UV-Vis Spectroscopy: Dissolve the compound in solvents of different polarities and at various pH values. The different electronic structures of the tautomers will result in different absorption maxima. Changes in the spectra with solvent or pH can be used to study the tautomeric equilibrium.[10]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state.[16]

-

Crystal Growth: Grow single crystals of the compound from a suitable solvent.

-

Data Collection and Structure Refinement: Collect X-ray diffraction data and refine the crystal structure. This will determine the precise arrangement of atoms and confirm the predominant tautomeric form in the solid state.

Stability Studies

-

Thermal Stability: Use techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine the melting point and decomposition temperature of the compound.[13]

-

Photostability: Expose a solution of the compound to a standardized light source (e.g., Xenon lamp) and monitor its degradation over time using a suitable analytical method like HPLC.

-

Hydrolytic Stability: Incubate solutions of the compound at different pH values (e.g., pH 2, 7, 9) and temperatures. Analyze the samples at various time points by HPLC to determine the rate of degradation.

Conclusion

The tautomerism and stability of 4,5-dichloropyridazine-3,6-diol are critical parameters that dictate its potential applications. While direct experimental data for this specific molecule is limited, a comprehensive understanding can be achieved by applying a combination of spectroscopic, crystallographic, and computational techniques, guided by the behavior of analogous pyridazinone systems. The di-lactam form, 4,5-dichloro-1,2-dihydropyridazine-3,6-dione, is anticipated to be the most stable tautomer. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of its tautomeric behavior and stability profile, which is essential for its successful application in research and development.

References

- 1. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

- 2. sphinxsai.com [sphinxsai.com]

- 3. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. (15)N and (31)P NMR Insights into Lactam-Lactim Tautomerism Activity Using cyclo-μ-Imidopolyphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Tautomerism and isotopic multiplets in the 13C NMR spectra of partially deuterated 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones and their sulfur analogs--evidence for elucidation of the structure backbone and tautomeric forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 13. znaturforsch.com [znaturforsch.com]

- 14. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 15. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

physicochemical properties of 4,5-Dichloropyridazine-3,6-diol

An In-depth Technical Guide to the Physicochemical Properties of 4,5-Dichloropyridazine-3,6-diol

Introduction

4,5-Dichloropyridazine-3,6-diol (CAS No. 6641-32-3) is a heterocyclic organic compound that holds significant interest for researchers in medicinal chemistry and materials science.[1] As a pyridazine derivative, it is characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms, substituted with two chlorine atoms and two hydroxyl groups.[1] This substitution pattern imparts a unique combination of reactivity and potential for biological activity.[1]

The molecule exists in tautomeric forms, primarily as 4,5-dichloro-1,2-dihydropyridazine-3,6-dione.[2][3] This tautomerism is a critical aspect of its chemistry, influencing its reactivity and interactions. The chlorine atoms serve as effective leaving groups, making the compound a versatile precursor for a variety of nucleophilic substitution reactions.[1] Simultaneously, the diol/dione functionality allows for hydrogen bonding and other molecular interactions, which is crucial for its role as a pharmacophore.[1]

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 4,5-Dichloropyridazine-3,6-diol, serving as a resource for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

The fundamental are summarized in the table below. These properties have been compiled from various chemical databases and suppliers.

| Property | Value | Reference(s) |

| CAS Number | 6641-32-3 | [2] |

| Molecular Formula | C₄H₂Cl₂N₂O₂ | [2] |

| Molecular Weight | 180.97 g/mol | [2] |

| IUPAC Name | 4,5-dichloro-1,2-dihydropyridazine-3,6-dione | [2] |

| Synonyms | 4,5-Dichloropyridazine-3,6-diol, 4,5-dichloro-3,6-pyridazinediol | [2] |

| Melting Point | 295 °C | [4] |

| Boiling Point | 413.5 °C at 760 mmHg | [4] |

| Flash Point | 203.9 °C | [4] |

| Density | 1.76 g/cm³ | [4] |

| InChI | InChI=1S/C4H2Cl2N2O2/c5-1-2(6)4(10)8-7-3(1)9/h(H,7,9)(H,8,10) | [2][3] |

| InChIKey | VNYHXKVIOVXVDB-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1(=C(C(=O)NNC1=O)Cl)Cl | [2] |

Structure and Tautomerism

4,5-Dichloropyridazine-3,6-diol exists in equilibrium with its more stable tautomeric form, 4,5-dichloro-1,2-dihydropyridazine-3,6-dione. This keto-enol tautomerism is a key feature of its structure, with the dione form generally predominating.

Reactivity and Synthetic Applications

The chemical reactivity of 4,5-Dichloropyridazine-3,6-diol is dominated by the two chlorine atoms, which are susceptible to nucleophilic substitution. This makes the compound a valuable building block for synthesizing more complex molecules.[1][5] The electron-deficient nature of the pyridazine ring facilitates these reactions.[1]

The compound serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel materials like polymers.[5] Its functional groups allow for the strategic attachment of various molecular fragments to construct complex structures with desired properties.[5]

Experimental Protocols

Representative Synthesis of a Dichloropyridazine from a Pyridazine-diol

This protocol is based on the synthesis of 3,6-dichloropyridazine from pyridazine-3,6-diol and illustrates a common synthetic route.[6]

Materials:

-

Pyridazine-3,6-diol (1 eq)

-

Phosphorus oxychloride (POCl₃) (5 eq)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ice

Procedure:

-

To a round-bottom flask maintained under a nitrogen atmosphere, add pyridazine-3,6-diol.

-

Slowly add phosphorus oxychloride at room temperature.

-

Heat the reaction mixture to 80 °C and maintain for several hours (e.g., overnight) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

After completion, concentrate the mixture under high vacuum to remove excess POCl₃.

-

Dilute the resulting thick mass with ethyl acetate.

-

Slowly and carefully quench the mixture into an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure dichloropyridazine.

References

- 1. 4,5-Dichloropyridazine-3,6-diol|CAS 6641-32-3 [benchchem.com]

- 2. 4,5-Dichloro-1,2,3,6-tetrahydropyridazine-3,6-dione | C4H2Cl2N2O2 | CID 241446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 6641-32-3 | MFCD00834958 | 4,5-Dichloropyridazine-3,6-diol [aaronchem.com]

- 6. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 7. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

Spectral Data Analysis of 4,5-Dichloropyridazine-3,6-diol: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the spectral and physical-chemical properties of 4,5-Dichloropyridazine-3,6-diol, CAS 6641-32-3. It is important to note that while comprehensive physical data for this compound is available, detailed experimental spectral data (NMR, IR, Mass Spectrometry) is not readily found in publicly accessible scientific literature or databases. Chemical suppliers may hold such data internally.

This document provides the available data for 4,5-Dichloropyridazine-3,6-diol. For comparative and illustrative purposes, publicly available spectral data for the related compound, 3,6-Dichloropyridazine (CAS 141-30-0), is also presented. It is crucial to recognize that these are distinct chemical entities with different structural and spectral properties.

Physicochemical Properties of 4,5-Dichloropyridazine-3,6-diol

The following table summarizes the key physicochemical properties of 4,5-Dichloropyridazine-3,6-diol.

| Property | Value | Source |

| CAS Number | 6641-32-3 | [1][2] |

| Molecular Formula | C₄H₂Cl₂N₂O₂ | [1][2] |

| Molecular Weight | 180.97 g/mol | [1] |

| Melting Point | 295 °C | [2] |

| Boiling Point | 413.5 °C at 760 mmHg | [2] |

| Density | 1.76 g/cm³ | [2] |

| Flash Point | 203.9 °C | [2] |

| InChI Key | VNYHXKVIOVXVDB-UHFFFAOYSA-N | [2] |

Spectral Data Analysis: A Case Study of 3,6-Dichloropyridazine (CAS 141-30-0)

Due to the absence of public spectral data for 4,5-Dichloropyridazine-3,6-diol, this section details the available spectral information for the related compound, 3,6-Dichloropyridazine, to illustrate the expected data types and their interpretation.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Solvent | Reference |

| 7.57 | Singlet | CDCl₃ | [3] |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Interpretation | Sample Phase | Reference |

| ~3100 - 3050 | C-H stretch (aromatic) | CCl₄ solution | [4] |

| ~1550 | C=N stretch | KBr disc | [3] |

| ~1400 | C=C stretch | KBr disc | [3] |

| ~830 | C-Cl stretch | KBr disc | [3] |

Mass Spectrometry (Electron Ionization)

| m/z | Interpretation | Reference |

| 148 | [M]⁺ (Molecular ion) | [5] |

| 113 | [M-Cl]⁺ | [5] |

| 86 | [M-2Cl]⁺ or [C₄H₂N₂]⁺ | [5] |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data for 4,5-Dichloropyridazine-3,6-diol are not available. The following are generalized protocols for the types of instrumentation typically used for such analyses, based on the data available for 3,6-Dichloropyridazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound would be dissolved in a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). The solution would then be placed in an NMR tube and analyzed using a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

Infrared (IR) Spectroscopy: For a solid sample, a KBr pellet would be prepared by mixing a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a Nujol mull could be prepared. The sample would then be analyzed using an FTIR spectrometer.

Mass Spectrometry (MS): For Electron Ionization (EI) mass spectrometry, a small amount of the sample would be introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam. The resulting charged fragments are then separated by their mass-to-charge ratio and detected.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound.

Caption: General Workflow for Spectral Analysis of a Chemical Compound.

References

- 1. 4,5-Dichloro-1,2,3,6-tetrahydropyridazine-3,6-dione | C4H2Cl2N2O2 | CID 241446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Pyridazine, 3,6-dichloro- [webbook.nist.gov]

- 4. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 5. 1837-55-4|3,5-Dichloropyridazine|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Molecular Structure of 4,5-Dichloropyridazine-3,6-diol

Abstract: This technical guide provides a comprehensive analysis of the molecular structure, properties, and potential applications of 4,5-Dichloropyridazine-3,6-diol (CAS No: 6641-32-3). It is intended for researchers, scientists, and professionals in drug development who are interested in the chemical characteristics and synthetic utility of pyridazine derivatives. This document covers the compound's tautomeric nature, summarizes its physicochemical properties, outlines potential synthetic pathways, and discusses its significance as a scaffold in medicinal chemistry.

Introduction

The pyridazine nucleus is a significant heterocyclic scaffold in medicinal and materials science, prized for its unique electronic properties and capacity for molecular interactions.[1] Derivatives of pyridazine are integral to numerous approved pharmaceuticals, highlighting the value of this core structure as a pharmacophore.[1] Among this class, 4,5-Dichloropyridazine-3,6-diol presents a particularly interesting case. Characterized by the presence of both reactive chlorine atoms and hydroxyl/keto functional groups, it offers a unique combination of reactivity and potential biological activity.[1] The chlorine atoms serve as effective leaving groups for nucleophilic substitution reactions, while the diol/dione moiety provides sites for hydrogen bonding and further derivatization. These features make it a versatile building block for the synthesis of more complex molecules and novel therapeutic agents.

Molecular Structure and Properties

Chemical Identity

The compound is most accurately identified by its CAS number, though it is known by several systematic names that reflect its structural ambiguity.

| Identifier | Value | Reference |

| CAS Number | 6641-32-3 | [2] |

| Molecular Formula | C₄H₂Cl₂N₂O₂ | [2][3] |

| Molecular Weight | 180.97 g/mol | [2] |

| IUPAC Name | 4,5-dichloro-1,2-dihydropyridazine-3,6-dione | [2] |

| Common Synonyms | 4,5-Dichloropyridazine-3,6-diol, 4,5-dichloro-3,6-pyridazinediol, 4,5-dichloro-1,2,3,6-tetrahydropyridazine-3,6-dione | [2][3] |

| SMILES | C1(=C(C(=O)NNC1=O)Cl)Cl | [2] |

Tautomerism: The Diol-Dione Equilibrium

A critical feature of 4,5-Dichloropyridazine-3,6-diol is its existence as a mixture of tautomers. The name "diol" refers to the enol form, which contains two hydroxyl (-OH) groups on the aromatic pyridazine ring. However, it readily interconverts to the more stable keto form, a diketone named 4,5-dichloro-1,2-dihydropyridazine-3,6-dione. This keto-enol tautomerism is fundamental to its reactivity and chemical behavior.

Caption: Keto-enol tautomerism of the title compound.

Physicochemical Properties

Quantitative computational and experimental data provide insight into the molecule's physical characteristics, which are crucial for predicting its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Boiling Point | 413.5 °C | |

| Flash Point | 295 °C | |

| Topological Polar Surface Area (TPSA) | 58.2 Ų | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 0 | [2] |

Spectroscopic and Crystallographic Data

While detailed experimental spectra for 4,5-Dichloropyridazine-3,6-diol are not widely published, analysis of closely related structures provides a template for expected results. Structural confirmation relies on a combination of techniques.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the molecular structure and elucidating the predominant tautomeric form in a given solvent. A related compound, 4,5-Dichloropyridazin-3-(2H)-one, has been characterized using NMR spectroscopy, giving an indication of the chemical shifts that might be expected.[4]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the N-H protons, with chemical shifts highly dependent on solvent and concentration. |

| ¹³C NMR | Resonances for carbonyl carbons (C=O) in the keto form and hydroxyl-bearing carbons (C-O) in the enol form, in addition to carbons bonded to chlorine. |

| FT-IR | Characteristic absorption bands for C=O (keto) stretching, O-H (enol) stretching, N-H stretching, and C-Cl stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass (179.9493 Da), along with a characteristic isotopic pattern due to the two chlorine atoms.[2] |

X-Ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure and confirming the dominant tautomer in the crystal lattice. Although crystallographic data for the title compound were not found, a study on 4,5-Dichloropyridazin-3-(2H)-one revealed a monoclinic crystal system with space group P2₁/c, demonstrating the utility of this technique for unambiguous structural assignment of pyridazine derivatives.[4]

Synthesis and Reactivity

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis and verification of the target compound.

Reactivity and Potential as a Chemical Scaffold

The dual functionality of 4,5-Dichloropyridazine-3,6-diol makes it a valuable intermediate. The electron-deficient pyridazine ring, combined with the two chlorine atoms, facilitates nucleophilic aromatic substitution reactions. The N-H bonds of the dione tautomer can be alkylated or acylated, providing another avenue for structural diversification. This versatility allows the molecule to serve as a scaffold for building a library of more complex derivatives for screening in drug discovery programs.

Caption: Logical relationship of the compound as a scaffold for drug discovery.

Experimental Protocols

The following are generalized, representative protocols for the synthesis and characterization of dichloropyridazine derivatives, based on methods reported for analogous compounds.[5][6]

Protocol 1: General Synthesis of a Dichloropyridazinedione

Objective: To synthesize a dichloropyridazinedione core via condensation.

Materials:

-

Dichloromaleic anhydride (1 equivalent)

-

Hydrazine hydrate (1.1 equivalents)

-

Glacial acetic acid (as solvent)

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve dichloromaleic anhydride in glacial acetic acid in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Slowly add hydrazine hydrate to the solution dropwise at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature, during which a precipitate should form.

-

Pour the mixture into ice-cold water to precipitate the crude product fully.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Dry the purified crystals under vacuum to yield the final product.

Protocol 2: General Procedure for Structural Characterization

Objective: To confirm the identity and purity of the synthesized product.

Instrumentation:

-

400 MHz (or higher) NMR Spectrometer

-

High-Resolution Mass Spectrometer (HRMS)

-

FT-IR Spectrometer

Procedure:

-

NMR Spectroscopy:

-

Prepare a sample by dissolving ~5-10 mg of the product in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Process the spectra and analyze the chemical shifts, integration, and coupling patterns to confirm the expected molecular structure.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using an ESI or EI source in positive or negative ion mode.

-

Determine the m/z value of the molecular ion and compare it to the calculated exact mass. Analyze the isotopic pattern to confirm the presence of two chlorine atoms.

-

-

FT-IR Spectroscopy:

-

Prepare a KBr pellet containing a small amount of the solid product or analyze using an ATR accessory.

-

Acquire the infrared spectrum and identify the characteristic absorption frequencies for key functional groups (e.g., C=O, N-H, O-H, C-Cl) to verify the structure.

-

Conclusion

4,5-Dichloropyridazine-3,6-diol is a heterocyclic compound of significant interest due to its structural features, primarily its keto-enol tautomerism and its possession of multiple reactive sites. While comprehensive experimental data on this specific molecule remains sparse in publicly accessible literature, its relationship to well-studied pyridazines allows for a robust understanding of its likely chemical properties and reactivity. Its potential as a versatile building block for constructing diverse molecular libraries makes it a valuable target for further research in medicinal chemistry and materials science. The protocols and data presented in this guide serve as a foundational resource for scientists aiming to synthesize, characterize, and utilize this compound in their research endeavors.

References

- 1. 4,5-Dichloropyridazine-3,6-diol|CAS 6641-32-3 [benchchem.com]

- 2. 4,5-Dichloro-1,2,3,6-tetrahydropyridazine-3,6-dione | C4H2Cl2N2O2 | CID 241446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 6. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

Theoretical Insights into 4,5-Dichloropyridazine-3,6-diol: A Computational Chemistry Perspective

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical studies of 4,5-Dichloropyridazine-3,6-diol, a molecule of interest in medicinal and materials science. The focus of this document is to provide an in-depth understanding of its structural, vibrational, and electronic properties through the lens of computational chemistry. The pyridazine core, with its adjacent nitrogen atoms, imparts a significant dipole moment and hydrogen bonding capabilities, making it a valuable pharmacophore.[1] The dichloro- and diol- substitutions on this core present a unique combination of reactivity and potential biological activity, positioning it as a versatile building block for novel therapeutic agents and functional materials.[1] This guide will summarize key theoretical data, outline the computational methodologies used in its study, and visualize the workflow of such theoretical investigations.

The predominant tautomeric form studied computationally is 4,5-Dichloropyridazin-3-(2H)-one, which exists in equilibrium with the diol form. Theoretical studies, particularly those employing Density Functional Theory (DFT), have proven to be highly effective in reproducing experimental data for similar pyridazine systems, lending confidence to the calculated properties.[2]

Molecular Geometry

The molecular geometry of 4,5-Dichloropyridazin-3-(2H)-one has been optimized using DFT calculations. These theoretical predictions are in good agreement with experimental data obtained from X-ray crystallography, particularly for the dimeric form, suggesting that the computational model accurately represents the molecule's structure.[2][3] The optimized geometric parameters for the monomeric and dimeric forms are presented below.

Table 1: Selected Optimized Bond Lengths (Å) of 4,5-Dichloropyridazin-3-(2H)-one

| Parameter | Experimental (Dimer) | B3LYP/6-31G(d,p) (Monomer) | B3LYP/6-31G(d,p) (Dimer) |

| Cl1-C4 | 1.711(2) | 1.720 | 1.721 |

| Cl2-C5 | 1.711(2) | 1.738 | 1.736 |

| O1-C3 | 1.237(2) | 1.218 | 1.235 |

| N1-C6 | 1.345(2) | 1.338 | 1.336 |

| N1-N2 | 1.296(3) | 1.302 | 1.305 |

| N2-C3 | 1.364(2) | 1.401 | 1.386 |

| C3-C4 | 1.452(3) | 1.473 | 1.386 |

| C4-C5 | 1.357(3) | 1.367 | 1.369 |

| C5-C6 | 1.413(3) | 1.434 | 1.430 |

Source:[3]

Table 2: Selected Optimized Bond Angles (°) of 4,5-Dichloropyridazin-3-(2H)-one

| Parameter | Experimental (Dimer) | B3LYP/6-31G(d,p) (Monomer) | B3LYP/6-31G(d,p) (Dimer) |

| N2-N1-C4 | 116.33(18) | 116.51 | 117.12 |

Note: A comprehensive list of bond angles can be found in the source literature.[3]

Electronic Properties

The electronic properties of 4,5-Dichloropyridazin-3-(2H)-one have been investigated to understand its reactivity and kinetic stability. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity.

Table 3: Calculated Electronic Properties of 4,5-Dichloropyridazin-3-(2H)-one

| Property | Value |

| HOMO Energy | - |

| LUMO Energy | - |

| Energy Gap (ΔE) | - |

| Electronegativity (χ) | - |

| Hardness (η) | - |

| Softness (ζ) | - |

| Electrophilicity Index (ω) | - |

Note: Specific values for these properties were calculated at the B3LYP/6-31G(d,p) level of theory but are not explicitly stated in the provided search results.[2][3]

The Molecular Electrostatic Potential (MEP) map reveals the charge distribution and sites susceptible to electrophilic and nucleophilic attack. For 4,5-Dichloropyridazin-3-(2H)-one, the most negative region is located on the oxygen atom (O1), indicating it as a likely site for electrophilic attack.[3] Another region of negative potential is found near the nitrogen atom (N1).[3]

Vibrational Analysis

Theoretical vibrational frequencies have been calculated and are in good agreement with experimental data, particularly for the dimeric structure. This concordance validates the accuracy of the computational method used.[2][3] The analysis of vibrational modes provides insights into the molecule's dynamics and can aid in the interpretation of experimental infrared and Raman spectra.

Computational Methodology

The theoretical data presented in this guide were obtained through a series of computational steps. A general workflow for such a theoretical study is outlined below.

Experimental Protocols

The primary computational method employed in the study of 4,5-Dichloropyridazin-3-(2H)-one is Density Functional Theory (DFT).[2][3]

-

Geometry Optimization: The molecular geometry of both the monomeric and dimeric forms of the compound was optimized using the B3LYP functional with the 6-31G(d,p) basis set.[2][3] This process finds the lowest energy conformation of the molecule.

-

Frequency Calculations: Following geometry optimization, vibrational frequency calculations were performed at the same level of theory (B3LYP/6-31G(d,p)).[2] This confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the theoretical vibrational spectra.

-

Electronic Property Calculations: Electronic properties such as HOMO and LUMO energies, MEP, electronegativity, hardness, softness, and the electrophilicity index were calculated at the B3LYP/6-31G(d,p) level of theory.[2][3]

The following diagram illustrates the typical workflow for a DFT-based theoretical study of a molecule like 4,5-Dichloropyridazine-3,6-diol.

Caption: A flowchart of the computational workflow for the theoretical analysis of molecular properties.

Conclusion

Theoretical studies, particularly those employing DFT, provide a powerful tool for understanding the molecular properties of 4,5-Dichloropyridazine-3,6-diol and its tautomers. The close agreement between calculated and experimental data for molecular geometry and vibrational frequencies demonstrates the reliability of these computational methods. The insights gained from the analysis of electronic properties can guide further experimental work, including the design of new derivatives with tailored biological activities or material properties. This in-depth theoretical characterization is a crucial step in the rational design and development of new drugs and functional materials based on the pyridazine scaffold.

References

An In-Depth Technical Guide to the Solubility of 4,5-Dichloropyridazine-3,6-diol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dichloropyridazine-3,6-diol is a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and application. This technical guide addresses the current landscape of solubility data for 4,5-Dichloropyridazine-3,6-diol. Due to a notable scarcity of publicly available quantitative solubility data for this specific compound, this document focuses on providing robust experimental protocols to enable researchers to determine its solubility in relevant solvent systems. It further presents a structured framework for recording and comparing such data.

Introduction

4,5-Dichloropyridazine-3,6-diol (CAS No: 6641-32-3) is a dichlorinated pyridazine derivative.[1][2] Its structure, featuring two chlorine atoms and two hydroxyl groups on a pyridazine ring, suggests the potential for diverse intermolecular interactions, influencing its solubility profile. The hydroxyl groups can act as hydrogen bond donors and acceptors, while the chlorine atoms and the aromatic ring contribute to van der Waals forces and potential dipole-dipole interactions. The interplay of these forces dictates the compound's solubility in different organic solvents.

While general physical and chemical properties of 4,5-Dichloropyridazine-3,6-diol are available, specific quantitative data on its solubility in common organic solvents is not readily found in scientific literature.[1][3] This guide provides detailed methodologies for determining this crucial parameter, empowering researchers to generate reliable and reproducible solubility data tailored to their specific applications.

Solubility Data

As of the latest literature review, specific quantitative solubility data for 4,5-Dichloropyridazine-3,6-diol in a range of organic solvents has not been extensively published. Therefore, the following table is presented as a template for researchers to systematically record their experimentally determined solubility values. This standardized format will facilitate the comparison of data across different laboratories and studies.

Table 1: Experimental Solubility of 4,5-Dichloropyridazine-3,6-diol in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |

| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Acetone | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Dichloromethane | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Ethyl Acetate | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Methanol | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Tetrahydrofuran | e.g., 25 | e.g., Shake-Flask | ||

| e.g., 1,4-Dioxane | e.g., 25 | e.g., Shake-Flask | ||

| e.g., N,N-Dimethylformamide | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Dimethyl Sulfoxide | e.g., 25 | e.g., Shake-Flask |

Experimental Protocols for Solubility Determination

The determination of thermodynamic solubility is crucial for understanding the equilibrium state of a drug in a solvent. The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability.[4]

3.1. Thermodynamic Solubility Determination via the Shake-Flask Method

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

-

4,5-Dichloropyridazine-3,6-diol (solid)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid 4,5-Dichloropyridazine-3,6-diol to a series of vials. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is achieved.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a constant temperature shaker. Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Sample Collection and Filtration: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a membrane filter compatible with the solvent to remove any undissolved solid particles.

-

Quantification: Dilute the filtered, saturated solution with a known volume of the same solvent. Analyze the concentration of 4,5-Dichloropyridazine-3,6-diol in the diluted solution using a validated analytical method, such as UV-Vis spectroscopy or HPLC, against a calibration curve.

-

Calculation: Calculate the solubility of the compound in the original undiluted solution, taking into account the dilution factor. The results can be expressed in mg/mL or mol/L.

3.2. Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to estimate solubility.[5] This method involves dissolving the compound in a strong organic solvent, typically dimethyl sulfoxide (DMSO), and then adding this stock solution to an aqueous buffer or other solvent until precipitation occurs.[5][6] The concentration at which precipitation is observed is the kinetic solubility.

Materials:

-

4,5-Dichloropyridazine-3,6-diol (solid)

-

Dimethyl sulfoxide (DMSO)

-

Selected organic solvents

-

Multi-well plates (e.g., 96-well plates)

-

Plate reader or nephelometer to detect precipitation

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of 4,5-Dichloropyridazine-3,6-diol in DMSO.

-

Serial Dilution: Serially dilute the stock solution in the wells of a multi-well plate using DMSO.

-

Addition of Anti-Solvent: Add the desired organic solvent (the "anti-solvent" in this context) to each well.

-

Precipitation Detection: Incubate the plate for a set period and then measure the turbidity or light scattering in each well using a plate reader or nephelometer to detect the point of precipitation.

-

Solubility Determination: The concentration in the well with the highest concentration that does not show precipitation is reported as the kinetic solubility.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the thermodynamic solubility of 4,5-Dichloropyridazine-3,6-diol.

Caption: Experimental workflow for thermodynamic solubility determination.

Conclusion

While direct, quantitative solubility data for 4,5-Dichloropyridazine-3,6-diol in organic solvents is currently limited in the public domain, this guide provides the necessary framework for researchers to generate this critical information. The detailed experimental protocols for both thermodynamic and kinetic solubility determination offer robust methods for characterizing this compound. By systematically applying these methodologies and recording the data as suggested, the scientific community can build a comprehensive understanding of the solubility profile of 4,5-Dichloropyridazine-3,6-diol, thereby facilitating its future development and application in various scientific fields.

References

- 1. 4,5-Dichloro-1,2,3,6-tetrahydropyridazine-3,6-dione | C4H2Cl2N2O2 | CID 241446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6641-32-3 | MFCD00834958 | 4,5-Dichloropyridazine-3,6-diol [aaronchem.com]

- 3. 4,5-Dichloro-1,2,3,6-tetrahydropyridazine-3,6-dione | C4H2Cl2N2O2 | CID 241446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pharmatutor.org [pharmatutor.org]

- 6. asianpubs.org [asianpubs.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4,5-Dichloropyridazine-3,6-diol

For Researchers, Scientists, and Drug Development Professionals

4,5-Dichloropyridazine-3,6-diol, a reactive heterocyclic compound, serves as a versatile building block in the synthesis of novel chemical entities. Its unique structural features, however, necessitate a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This technical guide provides an in-depth overview of the safety and handling precautions for 4,5-Dichloropyridazine-3,6-diol, tailored for professionals in research and drug development.

Hazard Identification and Classification

4,5-Dichloropyridazine-3,6-diol is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available data for the compound and its isomers, it is crucial to handle this chemical with appropriate caution.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Signal Word: Warning

Hazard Pictogram:

Physicochemical and Toxicological Data

The following table summarizes the key quantitative data for 4,5-Dichloropyridazine-3,6-diol and its close isomer, 3,6-Dichloropyridazine, for comparative purposes. The tautomeric nature of 4,5-Dichloropyridazine-3,6-diol, existing in equilibrium with its 4,5-Dichloro-1,2,3,6-tetrahydropyridazine-3,6-dione form, is a key chemical feature.

| Property | 4,5-Dichloropyridazine-3,6-diol | 3,6-Dichloropyridazine (Isomer) |

| CAS Number | 6641-32-3[1] | 141-30-0 |

| Molecular Formula | C₄H₂Cl₂N₂O₂[1] | C₄H₂Cl₂N₂ |

| Molecular Weight | 180.97 g/mol [1] | 148.98 g/mol |

| Appearance | Solid (form not specified) | Off-white to brownish crystalline powder |

| Melting Point | Not available | 65-69 °C |

| Boiling Point | 413.5 °C (Predicted) | Not available |

| Flash Point | 295 °C (Predicted) | Not applicable |

| LD50 Oral (Rat) | Not available | Toxic if swallowed (Category 3)[2] |

| LC50 Inhalation (Rat) | Not available | > 1,070 mg/m³/4hr |

Tautomeric Equilibrium

A critical chemical property of 4,5-Dichloropyridazine-3,6-diol is its existence in a tautomeric equilibrium with the dione form. This relationship is important for understanding its reactivity.

Caption: Tautomeric equilibrium of 4,5-Dichloropyridazine-3,6-diol.

Experimental Handling and Safety Protocols

Due to the hazardous nature of 4,5-Dichloropyridazine-3,6-diol, all handling procedures must be conducted in a controlled laboratory environment by trained personnel.

4.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation before use.

-

Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities or tasks with a higher risk of splashing, chemical-resistant coveralls are recommended.

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

4.2. Engineering Controls

-

Ventilation: All work with 4,5-Dichloropyridazine-3,6-diol must be performed in a certified chemical fume hood to minimize inhalation exposure.

-

Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

4.3. General Handling Protocol

The following workflow outlines the essential steps for safely handling 4,5-Dichloropyridazine-3,6-diol in a research setting.

Caption: General laboratory workflow for handling hazardous chemicals.

4.4. Storage

Store 4,5-Dichloropyridazine-3,6-diol in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents.

4.5. Spill and Waste Disposal

-

Spills: In the event of a spill, evacuate the area and prevent the spread of dust. Wearing appropriate PPE, carefully sweep up the solid material and place it in a sealed container for disposal. Avoid generating dust.

-

Waste Disposal: Dispose of all waste materials, including contaminated PPE and glassware, in accordance with local, state, and federal regulations for hazardous chemical waste.

First Aid Measures

Immediate medical attention is required in case of exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain regarding the biological activity and the effects of 4,5-Dichloropyridazine-3,6-diol on cellular signaling pathways. As a reactive electrophile, it is plausible that it could interact with various biological nucleophiles, but specific targets have not been identified. Researchers are advised to conduct appropriate in-vitro and in-vivo studies to elucidate its pharmacological and toxicological profiles.

Given the absence of specific signaling pathway information, a logical diagram illustrating the potential for off-target effects due to the compound's reactivity is presented below.

Caption: Hypothetical interaction of a reactive compound with biological nucleophiles.

Conclusion

4,5-Dichloropyridazine-3,6-diol is a valuable research chemical with a significant hazard profile. Adherence to the safety and handling precautions outlined in this guide is paramount to ensure the well-being of laboratory personnel. As with any chemical with limited toxicological data, it is prudent to treat it as potentially highly hazardous and to employ the most stringent safety measures. Further research is warranted to fully characterize its biological effects and to develop more specific handling and emergency procedures.

References

An In-depth Technical Guide to 4,5-Dichloropyridazine-3,6-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Although the first pyridazine was synthesized in 1886, the exploration of its derivatives has been less extensive compared to other diazines like pyrimidine and pyrazine, primarily because pyridazine derivatives are not commonly found in nature. Nevertheless, the unique chemical properties of the pyridazine ring, such as its high dipole moment and capacity for hydrogen bonding, make it an attractive scaffold in drug design.

This guide focuses on a specific, less-documented member of this family: 4,5-Dichloropyridazine-3,6-diol. This compound exists in tautomeric equilibrium with 4,5-Dichloro-1,2,3,6-tetrahydropyridazine-3,6-dione. While its more common isomer, 3,6-dichloropyridazine, is a well-known precursor in the synthesis of various biologically active molecules, the history and specific applications of the 4,5-dichloro isomer are not as extensively documented.

History and Discovery

Detailed historical information regarding the specific discovery and first synthesis of 4,5-Dichloropyridazine-3,6-diol is not prominently available in the surveyed scientific literature. Its existence is confirmed through its Chemical Abstracts Service (CAS) number, 6641-32-3, and its presence in chemical databases and supplier catalogs.

The synthesis of its parent compound, maleic hydrazide (pyridazine-3,6-diol), from the reaction of maleic anhydride with hydrazine has been known for many decades. It is highly probable that 4,5-Dichloropyridazine-3,6-diol was first prepared through a similar condensation reaction, utilizing dichloromaleic anhydride as the starting material. This logical synthetic route, detailed in the experimental protocols section, likely represents the initial, though perhaps not explicitly published, preparation of this compound.

Physicochemical Properties

Experimental physicochemical and spectroscopic data for 4,5-Dichloropyridazine-3,6-diol are not widely reported. However, computational data is available and provides valuable insights into its properties.

Table 1: Computed Physicochemical Properties of 4,5-Dichloropyridazine-3,6-diol

| Property | Value | Source |

| Molecular Formula | C₄H₂Cl₂N₂O₂ | PubChem |

| Molecular Weight | 180.97 g/mol | PubChem |

| IUPAC Name | 4,5-dichloro-1,2-dihydropyridazine-3,6-dione | PubChem |

| CAS Number | 6641-32-3 | PubChem |

| Topological Polar Surface Area | 58.2 Ų | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 179.9493327 Da | PubChem |

| Monoisotopic Mass | 179.9493327 Da | PubChem |

| XLogP3-AA | 0.7 | PubChem |

Note: The properties listed are computationally generated and may differ from experimental values.

Experimental Protocols

Inferred Synthesis of 4,5-Dichloropyridazine-3,6-diol

Reaction Scheme:

Caption: Logical workflow for the synthesis of 4,5-Dichloropyridazine-3,6-diol.

Materials:

-

Dichloromaleic anhydride (1 mole equivalent)

-

Hydrazine hydrate (1 mole equivalent)

-

Ethanol or Glacial Acetic Acid (as solvent)

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dichloromaleic anhydride in a suitable solvent (e.g., ethanol or glacial acetic acid).

-

Slowly add hydrazine hydrate dropwise to the stirred solution. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.

-

If precipitation occurs, collect the solid product by vacuum filtration.

-

Wash the collected solid with cold deionized water to remove any unreacted starting materials and impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

Dry the purified product under vacuum to yield 4,5-Dichloropyridazine-3,6-diol as a solid.

Note: This is a generalized, inferred protocol. Reaction conditions such as temperature, time, and solvent may require optimization for best results. Standard laboratory safety precautions should be followed at all times.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature detailing the involvement of 4,5-Dichloropyridazine-3,6-diol in any signaling pathways or its specific biological activities. While many other pyridazine derivatives have been investigated for a wide range of therapeutic applications, this particular isomer remains largely unexplored in a biological context.

Given the lack of data, no signaling pathway diagrams can be generated at this time. Future research may uncover biological roles for this compound, at which point its interactions with cellular pathways could be elucidated.

Conclusion

4,5-Dichloropyridazine-3,6-diol is a halogenated pyridazine derivative whose full scientific potential is yet to be explored. While its historical discovery is not well-documented, a logical synthetic route from dichloromaleic anhydride and hydrazine is evident. The computed physicochemical properties suggest a stable, polar molecule. The lack of experimental data on its properties and biological activity presents an opportunity for further research. This guide provides a foundational starting point for scientists and researchers interested in synthesizing and investigating this intriguing compound and its potential applications in medicinal chemistry and materials science.

Potential Research Frontiers for 4,5-Dichloropyridazine-3,6-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dichloropyridazine-3,6-diol is a versatile heterocyclic compound poised for significant exploration in medicinal chemistry and materials science. Its unique structural features, including reactive chlorine atoms and hydrogen-bonding hydroxyl groups, render it an attractive scaffold for the synthesis of novel derivatives with a wide array of potential biological activities and material properties. This technical guide provides an in-depth analysis of promising research avenues for 4,5-Dichloropyridazine-3,6-diol, including detailed synthetic protocols, potential therapeutic applications supported by quantitative data from related compounds, and prospective uses in materials science. The information presented herein is intended to serve as a comprehensive resource for researchers seeking to unlock the full potential of this intriguing molecule.

Introduction

The pyridazine core is a well-established pharmacophore found in numerous approved drugs, valued for its unique electronic properties and capacity for hydrogen bonding, which are critical for molecular recognition and interaction with biological targets.[1] Within the diverse family of pyridazine derivatives, 4,5-Dichloropyridazine-3,6-diol (and its tautomeric form, 4,5-dichloro-1,2,3,6-tetrahydropyridazine-3,6-dione) emerges as a particularly promising, yet underexplored, building block.[1][2] The presence of two vicinal chlorine atoms offers reactive sites for nucleophilic substitution, enabling the facile introduction of various functional groups, while the diol moiety provides opportunities for further chemical modification and influences the molecule's solubility and interaction with biological systems.[1] This guide will delineate key areas where 4,5-Dichloropyridazine-3,6-diol can serve as a foundational molecule for innovative research and development.

Chemical Properties and Synthesis

4,5-Dichloropyridazine-3,6-diol is a solid with the chemical formula C₄H₂Cl₂N₂O₂ and a molecular weight of approximately 180.97 g/mol . It is known to exist in tautomeric forms, predominantly as 4,5-dichloro-1,2,3,6-tetrahydropyridazine-3,6-dione.[2]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 6641-32-3 | |

| Molecular Formula | C₄H₂Cl₂N₂O₂ | |

| Molecular Weight | 180.97 g/mol | |

| Boiling Point | 413.5 °C | |

| Flash Point | 295 °C |

Synthesis Protocol

A plausible synthetic route to a tautomeric form of the target compound, 4,5-dichloro-3-pyridazone, involves the reaction of mucochloric acid with hydrazine sulfate.[3]

Experimental Protocol: Synthesis of 4,5-dichloro-3-pyridazone [3]

-

A solution of 3.9 grams of mucochloric acid in water is prepared and warmed to a temperature between 80-100 °C with stirring.

-

A mixture of 3.1 grams of hydrazine sulfate and 3.0 grams of sodium acetate is added to the heated solution.

-

A solid precipitate forms and is collected by filtration.

-

The collected solid is recrystallized from water to yield approximately 3.0 grams of 4,5-dichloro-3-pyridazone.

-

The melting point of the purified product is 199-200 °C.

Potential Research Areas in Medicinal Chemistry

The pyridazine scaffold is a cornerstone in the development of various therapeutic agents. The unique substitution pattern of 4,5-Dichloropyridazine-3,6-diol makes it an ideal starting material for creating libraries of novel compounds with potential applications in oncology, infectious diseases, and neurology.

Anticancer Drug Discovery: Targeting Cyclin-Dependent Kinases

Recent studies have highlighted the potential of 3,6-disubstituted pyridazine derivatives as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[4] Dysregulation of CDK2 is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5]

Caption: Proposed workflow for the development of 4,5-Dichloropyridazine-3,6-diol derivatives as CDK2 inhibitors.

Caption: Simplified representation of the CDK2 signaling pathway in cell cycle progression.[6][7]

| Compound | Target | IC₅₀ (nM) | Reference |

| Pyridazine Derivative 11e | CDK2 | 151 | [4] |

| Pyridazine Derivative 11h | CDK2 | 43.8 | [4] |

| Pyridazine Derivative 11l | CDK2 | 55.6 | [4] |

| Pyridazine Derivative 11m | CDK2 | 20.1 | [4] |

Development of Novel Antifungal Agents

The emergence of drug-resistant fungal infections necessitates the development of novel antifungal agents. Pyridazinone derivatives have demonstrated promising antifungal activity.[8][9][10][11] The unique chemical scaffold of 4,5-Dichloropyridazine-3,6-diol can be exploited to generate new compounds with potent activity against clinically relevant fungal pathogens.

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Pyridazinone Derivative 8g | Candida albicans | 16 | [10] |

| Pyridazinone Derivative 8a | Candida albicans | 32 | [10] |

| Pyridazinone Derivative 8j | Candida albicans | 32 | [10] |

| Pyridazinone Derivative 8c | Candida albicans | 64 | [10] |

| Pyridazinone Derivative 8d | Candida albicans | 64 | [10] |

| Pyridazinone Derivative 11a | Candida albicans | 64 | [10] |

Potential Applications in Materials Science

The electron-deficient nature of the pyridazine ring makes it a valuable component in the design of organic electronic materials.[12] Derivatives of 4,5-Dichloropyridazine-3,6-diol could be investigated for their potential use in applications such as organic light-emitting diodes (OLEDs) and as building blocks for novel polymers.

Organic Light-Emitting Diodes (OLEDs)

The development of new materials for OLEDs is a burgeoning field of research. The pyridazine core, with its inherent electronic properties, can be incorporated into molecules designed as emitters or host materials in OLED devices.[13][14] The dichloropyridazine diol scaffold provides a platform to attach various chromophoric and charge-transporting moieties to tune the optoelectronic properties.

Caption: Logical workflow for investigating 4,5-Dichloropyridazine-3,6-diol derivatives in OLEDs.

Conclusion

4,5-Dichloropyridazine-3,6-diol represents a highly versatile and underexplored chemical scaffold with significant potential for the development of novel therapeutics and advanced materials. Its reactive chlorine atoms and hydroxyl groups provide a rich platform for chemical modification, enabling the creation of diverse molecular architectures. The promising anticancer and antifungal activities of related pyridazine derivatives underscore the potential of this compound as a starting point for drug discovery programs. Furthermore, its inherent electronic properties make it an intriguing candidate for applications in materials science, particularly in the field of organic electronics. This technical guide has outlined key research areas and provided foundational protocols to stimulate further investigation into the promising future of 4,5-Dichloropyridazine-3,6-diol.

References

- 1. CYCLIN DEPENDENT KINASE 2 AND THE REGULATION OF HUMAN PROGESTERONE RECEPTOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4,5-Dichloro-1,2,3,6-tetrahydropyridazine-3,6-dione | C4H2Cl2N2O2 | CID 241446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review | MDPI [mdpi.com]

- 6. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 10. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4,5-Dichloropyridazine-3,6-diol|CAS 6641-32-3 [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Organic Light Emitting Diodes | Molecules | MDPI [mdpi.com]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4,5-Dichloropyridazine-3,6-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloropyridazine-3,6-diol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of the electron-deficient pyridazine ring, the chloro substituents, and the hydroxyl groups, give rise to a rich and complex reactivity profile. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of 4,5-Dichloropyridazine-3,6-diol, offering insights into its reactivity for the design and synthesis of novel derivatives with potential applications in drug discovery and materials science.

The molecule exists in tautomeric forms, primarily the diol and dione forms. This tautomerism plays a crucial role in its reactivity, influencing the electron distribution within the ring and the accessibility of its reactive sites.

Chemical Structure and Tautomerism

4,5-Dichloropyridazine-3,6-diol can exist in equilibrium between its diol and dione tautomeric forms. The relative stability of these forms can be influenced by the solvent, pH, and temperature.

Caption: Tautomeric equilibrium of 4,5-Dichloropyridazine-3,6-diol.

Electrophilic and Nucleophilic Sites

The electron distribution in 4,5-Dichloropyridazine-3,6-diol dictates its reactivity towards electrophiles and nucleophiles. Computational studies on related pyridazinone structures provide valuable insights into the probable reactive sites.

Nucleophilic Sites

The primary nucleophilic sites are the oxygen and nitrogen atoms, which possess lone pairs of electrons.

-

Oxygen Atoms (of the hydroxyl/carbonyl groups): These are susceptible to attack by electrophiles such as alkylating and acylating agents. The oxygen of the carbonyl group in the dione form is a particularly strong nucleophilic center. A Molecular Electrostatic Potential (MEP) map of the related 4,5-Dichloropyridazin-3-(2H)-one shows the most negative region is located on the oxygen atom, indicating it as a probable site for electrophilic attack[1].

-

Nitrogen Atoms (of the pyridazine ring): The nitrogen atoms can also act as nucleophiles, participating in reactions like N-alkylation.

Electrophilic Sites

The electron-deficient nature of the pyridazine ring, further enhanced by the two chlorine atoms, creates several electrophilic centers.

-

C4 and C5 Positions: The carbon atoms bonded to the chlorine atoms are highly electrophilic and are the primary sites for nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms act as good leaving groups, facilitating the attack by a wide range of nucleophiles.

-

Carbon-Carbon Double Bond (in the dione tautomer): The C4-C5 double bond in the dione form can act as a Michael acceptor, making it susceptible to attack by soft nucleophiles like thiols. Pyridazinediones have been shown to be effective in reversible cysteine modification through Michael addition[2][3].

Caption: Predicted electrophilic (red) and nucleophilic (blue) sites.

Reactivity and Synthetic Applications

The dual reactivity of 4,5-Dichloropyridazine-3,6-diol makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds.

Reactions with Nucleophiles

Nucleophilic substitution at the C4 and C5 positions is a key reaction of this molecule. A variety of nucleophiles can displace the chlorine atoms.

Table 1: Representative Nucleophilic Substitution Reactions on a Related Dichloropyridazinone

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| 2-Mercaptopyrimidine | 4-substituted | Toluene, 0.2 h | 94 | [4] |

| Phenol | 4-substituted | Toluene, 96 h | 80 | [4] |

| Aniline | 5-substituted | Acetonitrile, 3 h | 61 | [4] |

| Sodium Azide | 5-substituted | Acetonitrile, 0.2 h | 88 | [4] |

Note: Data is for the related compound 4,5-Dichloro-2-cyanopyridazin-3(2H)-one and indicates the regioselectivity of nucleophilic attack.

Reactions with Electrophiles

The nucleophilic centers of 4,5-Dichloropyridazine-3,6-diol can react with various electrophiles.

Table 2: Predicted Electrophilic Reactions

| Electrophile | Reaction Type | Probable Site of Attack |

| Alkyl Halides (e.g., CH3I) | O-Alkylation / N-Alkylation | Oxygen / Nitrogen |

| Acyl Halides (e.g., CH3COCl) | O-Acylation / N-Acylation | Oxygen / Nitrogen |

| Isocyanates | Urethane formation | Oxygen |

Experimental Protocols

Due to the limited availability of specific experimental protocols for 4,5-Dichloropyridazine-3,6-diol, the following procedures are adapted from methodologies for structurally similar compounds, such as other dichloropyridazines and dichloropyrazines. These should be considered as starting points for optimization.

General Protocol for Nucleophilic Substitution with Amines

This protocol is adapted from the amination of 3,6-dichloropyridazine.

Materials:

-

4,5-Dichloropyridazine-3,6-diol

-

Amine (e.g., aniline, morpholine)

-

Base (e.g., K2CO3, Et3N)

-

Solvent (e.g., DMF, DMSO, EtOH)

-

Standard laboratory glassware

-

Heating and stirring apparatus

-

TLC plates and developing chamber

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 4,5-Dichloropyridazine-3,6-diol (1.0 eq) in the chosen solvent.

-

Add the amine (1.1-2.0 eq) and the base (1.5-2.5 eq).

-